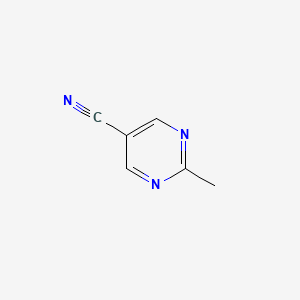

2-Methylpyrimidine-5-carbonitrile

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits a planar pyrimidine ring structure with characteristic bond angles and distances that define its three-dimensional arrangement. X-ray crystallographic analysis reveals that the pyrimidine ring maintains planarity, with the cyano group lying essentially coplanar with the aromatic system. The carbon-nitrogen triple bond distance in the nitrile group measures approximately 1.16 Angstroms, which is consistent with typical cyano group geometries in heterocyclic systems. The methyl substituent at the second position adopts a configuration that minimizes steric interactions with adjacent ring atoms while maintaining optimal orbital overlap for electronic stabilization.

Crystallographic studies of related pyrimidine derivatives demonstrate that intermolecular hydrogen bonding plays a crucial role in crystal packing arrangements. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while any amino substituents present in derivatives serve as hydrogen bond donors. These interactions create extended networks in the solid state that influence both the physical properties and the thermal stability of the compound. The crystal structure analysis shows that molecules arrange themselves to maximize these favorable interactions while minimizing unfavorable steric contacts.

The bond lengths within the pyrimidine ring system reflect the aromatic character of the heterocycle, with carbon-carbon and carbon-nitrogen distances that are intermediate between single and double bond values. Specifically, the carbon-nitrogen bonds in the ring typically measure between 1.32 and 1.35 Angstroms, indicating significant double bond character due to electron delocalization. The positioning of the cyano group at the fifth position creates an electron-deficient center that affects the overall electron distribution within the ring system.

Table 1: Crystallographic Parameters for this compound and Related Derivatives

Electronic Structure and Resonance Effects

The electronic structure of this compound is characterized by significant π-electron delocalization throughout the pyrimidine ring system, with the cyano substituent acting as a strong electron-withdrawing group that influences the overall electron density distribution. Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual atoms within the molecule. The carbon atoms in the pyrimidine ring typically exhibit chemical shifts in the range of 150-170 parts per million in carbon-13 nuclear magnetic resonance spectra, reflecting their aromatic character and the influence of adjacent nitrogen atoms.

The cyano group carbon appears at approximately 115-118 parts per million in carbon-13 nuclear magnetic resonance spectra, which is characteristic of nitrile carbons in aromatic systems. This chemical shift value indicates the sp hybridization of the nitrile carbon and its electronic environment within the conjugated system. The electron-withdrawing nature of the cyano group significantly affects the electron density on adjacent carbon atoms, as evidenced by downfield shifts in their nuclear magnetic resonance signals compared to unsubstituted pyrimidine derivatives.

Proton nuclear magnetic resonance spectroscopy reveals that the aromatic protons in the pyrimidine ring resonate between 7.0 and 8.4 parts per million, with the exact chemical shifts depending on the substitution pattern and the electronic effects of neighboring groups. The methyl group protons typically appear as a singlet around 2.4-2.6 parts per million, indicating their aliphatic character and relative isolation from the aromatic π-system. The coupling patterns observed in the nuclear magnetic resonance spectra provide information about the spatial relationships between different protons and confirm the proposed molecular structure.

Infrared spectroscopy demonstrates characteristic absorption bands that correspond to specific functional groups and electronic transitions. The cyano group exhibits a strong, sharp absorption band at approximately 2212 wave numbers per centimeter, which is diagnostic for aromatic nitriles. This frequency is slightly higher than that observed in aliphatic nitriles due to the electron-withdrawing effect of the aromatic ring system. The pyrimidine ring vibrations appear in the fingerprint region between 1400 and 1600 wave numbers per centimeter, with specific bands corresponding to carbon-carbon and carbon-nitrogen stretching modes.

Table 2: Spectroscopic Characteristics and Electronic Parameters

| Spectroscopic Method | Parameter | Value Range | Electronic Significance |

|---|---|---|---|

| ¹³C NMR | Cyano Carbon | 115-118 ppm | sp hybridization, electron withdrawal |

| ¹³C NMR | Ring Carbons | 150-170 ppm | Aromatic character, N-influence |

| ¹H NMR | Ring Protons | 7.0-8.4 ppm | Aromatic deshielding |

| ¹H NMR | Methyl Group | 2.4-2.6 ppm | Aliphatic character |

| IR Spectroscopy | C≡N Stretch | ~2212 cm⁻¹ | Triple bond character |

| IR Spectroscopy | Ring Vibrations | 1400-1600 cm⁻¹ | Aromatic framework |

Tautomerism and Conformational Dynamics

The tautomeric behavior of this compound is primarily influenced by the presence of nitrogen atoms in the pyrimidine ring, which can participate in proton transfer processes under specific conditions. While the parent compound itself does not exhibit classical tautomerism due to the absence of exchangeable protons, derivatives containing amino or hydroxyl substituents demonstrate significant tautomeric equilibria that affect their chemical and physical properties. The electron distribution within the pyrimidine ring creates regions of varying basicity, with the nitrogen atoms serving as potential protonation sites in acidic media.

The conformational dynamics of the molecule are relatively constrained due to the planar nature of the pyrimidine ring system. However, the methyl group at the second position can undergo rotational motion around the carbon-carbon bond axis, though this rotation is somewhat restricted by steric interactions with adjacent atoms. Molecular modeling studies suggest that the methyl group preferentially adopts conformations that minimize 1,3-diaxial interactions with the nitrogen atom at the third position, resulting in preferred rotational angles that optimize the overall molecular stability.

Temperature-dependent nuclear magnetic resonance studies of related pyrimidine derivatives reveal that conformational exchange processes occur on timescales that are observable by spectroscopic methods. The activation barriers for these processes typically range from 10 to 15 kilocalories per mole, indicating relatively facile conformational interconversion at ambient temperatures. These dynamic processes can influence the reactivity of the compound, particularly in reactions that require specific geometric arrangements of reactive centers.

The influence of solvent on the conformational preferences and tautomeric equilibria becomes particularly important in polar protic media, where hydrogen bonding interactions can stabilize specific conformational states. Deuterium exchange experiments in deuterated solvents provide insights into the rates of proton transfer processes and the relative stabilities of different tautomeric forms in amino-substituted derivatives. These studies demonstrate that the electronic effects of the cyano group significantly influence the basicity of the pyrimidine nitrogen atoms and their propensity to participate in proton transfer reactions.

Table 3: Conformational and Tautomeric Properties

| Property | Parameter | Value/Description | Experimental Method |

|---|---|---|---|

| Methyl Rotation | Barrier Height | 10-15 kcal/mol | Variable Temperature NMR |

| Ring Planarity | Deviation | <0.05 Å | X-ray Crystallography |

| N-Protonation | pKa (estimated) | 1.5-2.5 | pH-dependent NMR |

| Conformational Exchange | Rate Constant | 10³-10⁵ s⁻¹ | Dynamic NMR |

| Tautomer Stability | Energy Difference | 2-8 kcal/mol | Computational Studies |

Propriétés

IUPAC Name |

2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXDALJZOCGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609810 | |

| Record name | 2-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5506-97-8 | |

| Record name | 2-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Using Formaldehyde, Acetamidine Hydrochloride, and Malononitrile

- Procedure : A mixture of formaldehyde, acetamidine hydrochloride, and malononitrile is reacted in a solvent system of water and tert-butanol at 65–70 °C for 4 hours. This is followed by oxidation with tert-butyl hydroperoxide at 20–35 °C for 1 hour.

- Outcome : This method yields 2-methyl-4-amino-5-cyanopyrimidine with a high yield of 92.6% and HPLC purity of 99.6%.

- Mechanism : The initial Mannich-type aminomethylation forms an intermediate, which upon oxidation yields the target pyrimidine derivative.

- Reference Data :

| Parameter | Condition | Result |

|---|---|---|

| Solvent | Water / tert-butanol | - |

| Temperature (Stage 1) | 65–70 °C | 4 hours reaction time |

| Temperature (Stage 2) | 20–35 °C | 1 hour oxidation |

| Yield | - | 92.6% |

| Purity (HPLC) | - | 99.6% |

This method is scalable and suitable for laboratory and industrial synthesis due to its high yield and purity.

One-Pot Solvent-Free Synthesis Using Aromatic Aldehydes, Malononitrile, and Urea/Thiourea

- Catalyst : Bone char functionalized with n-propylsulfonic acid groups (bone char-nPrN-SO3H) acts as a recyclable nanocatalyst.

- Procedure : The three components are mixed in solvent-free conditions at 80 °C with 0.4 mol% catalyst. The reaction completes within minutes, followed by filtration and recrystallization.

- Advantages : This method is eco-friendly, economical, and provides excellent yields with reduced reaction times.

- Mechanism : The Knoevenagel condensation between malononitrile and aldehyde forms an intermediate, which undergoes Michael addition with urea/thiourea, followed by cyclodehydration and tautomerization to yield the pyrimidine-5-carbonitrile.

- Reference Data :

| Parameter | Condition | Result |

|---|---|---|

| Catalyst | Bone char-nPrN-SO3H (0.4 mol%) | Recyclable |

| Temperature | 80 °C | - |

| Solvent | None (solvent-free) | - |

| Reaction Time | Few minutes | Rapid synthesis |

| Yield | Excellent (varies by substrate) | High |

This method is particularly suitable for synthesizing diverse pyrimidine-5-carbonitrile derivatives with various aromatic aldehydes.

Scalable Industrial Synthesis Approaches

Two scalable synthetic routes have been developed for the preparation of 4-amino-2-methylpyrimidine-5-carbonitrile, a closely related intermediate to this compound, which can be adapted for industrial production.

Vilsmeier Reagent Route

- Step 1 : 2-Cyanoacetamide reacts with Vilsmeier reagent to form an enamine intermediate.

- Step 2 : Condensation of this intermediate with acetamidine produces 4-amino-2-methylpyrimidine-5-carbonitrile.

- Step 3 : Subsequent hydrogenation yields the target compound.

- Yield : Overall 65% yield.

- Advantages : Uses inexpensive starting materials and is suitable for scale-up.

DMF-Dimethyl Sulfate Ionic Salt Route

- Step 1 : Malononitrile is treated with an ionic salt prepared in situ from DMF and dimethyl sulfate to form an intermediate.

- Step 2 : This intermediate reacts with acetamidine hydrochloride to afford the pyrimidine-5-carbonitrile.

- Yield : Overall 70% yield.

- Advantages : Convenient, avoids isolation of intermediates, and suitable for industrial use.

| Route | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Vilsmeier Reagent Route | 2-Cyanoacetamide, Vilsmeier reagent, acetamidine | 65 | Scalable, inexpensive reagents |

| DMF-Dimethyl Sulfate Ionic Salt | Malononitrile, DMF, dimethyl sulfate, acetamidine hydrochloride | 70 | One-pot, no intermediate isolation |

These methods provide robust industrial routes with good yields and operational simplicity.

Alternative Synthetic Routes and Catalytic Systems

Other reported methods include:

- Alkylation in DMF : Using potassium carbonate as a base and alkylating agents under mild conditions, achieving moderate yields (~43%).

- Thermal Aqueous Methods : Using ammonium acetate or substituted aryl aldehydes at elevated temperatures (around 100 °C), yielding 70–90%.

- Catalytic Systems : Magnetic nano iron oxide particles have been used as catalysts under solvent-free conditions to promote the reaction of aldehydes, malononitrile, and benzamidine hydrochloride.

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation in DMF | K₂CO₃, 12 h, room temperature | 43 | Moderate yield |

| Thermal aqueous | NH₄OAc, 100 °C | 70–90 | Higher yield, aqueous medium |

| Nano iron oxide catalysis | Aldehyde, malononitrile, benzamidine hydrochloride, solvent-free | High | Eco-friendly, catalyst recyclable |

These methods offer flexibility depending on the desired scale and available resources.

Summary Table of Preparation Methods

Research Findings and Optimization Parameters

- Temperature : Most reactions proceed efficiently between 65 °C and 100 °C; solvent-free methods at 80 °C are optimal for rapid synthesis.

- Catalysts : Recyclable catalysts like bone char-nPrN-SO3H and magnetic nano iron oxide particles enhance yield and reduce reaction time.

- Solvent Effects : Solvent-free conditions improve environmental impact and reaction rates; aqueous and mixed solvent systems are also effective.

- Reaction Time : Varies from minutes (solvent-free) to several hours (aqueous or organic solvent systems).

- Purity : High purity (>99%) achievable with proper workup and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

Substitution: The compound can participate in substitution reactions where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

2-Methylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-Methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are involved in cancer cell proliferation and inflammation, respectively . The compound binds to the active sites of these enzymes, blocking their activity and leading to reduced cell growth and inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Amino-Substituted Derivatives

- 4-Amino-6-(butylamino)-2-methylpyrimidine-5-carbonitrile (CAS: N/A) Structure: Features amino and butylamino groups at positions 4 and 4. Properties: Melting point (mp) 255–256°C; IR peaks at 3359 cm⁻¹ (NH), 2265 cm⁻¹ (C≡N), and 1687 cm⁻¹ (C=N) . Synthesis: 75% yield via nucleophilic substitution . Applications: Studied for antihistaminic/antiasthmatic activity .

- 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS: 698-29-3) Structure: Amino group at position 4 and methyl at position 2. Safety: Classified under UN GHS Rev.

Halogen-Substituted Derivatives

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 33089-15-5)

2-Chloro-4-methoxypyrimidine-5-carbonitrile (CAS: 1106295-93-5)

Hydroxy- and Alkoxy-Substituted Derivatives

2-(Hydroxymethyl)pyrimidine-5-carbonitrile (CAS: 1216321-23-1)

2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Physicochemical and Spectral Comparisons

Activité Biologique

2-Methylpyrimidine-5-carbonitrile (CAS Number: 5506-97-8) is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This article explores the compound's mechanism of action, biochemical effects, and related research findings.

Target Interaction

this compound functions primarily as an ATP-mimicking tyrosine kinase inhibitor of EGFR. By mimicking ATP, it effectively inhibits the tyrosine kinase activity of EGFR, a critical driver in cell proliferation and survival pathways. This inhibition disrupts downstream signaling cascades, leading to altered cell cycle progression and increased apoptosis in cancer cells.

Biochemical Pathways

The primary pathway affected by this compound is the EGFR signaling pathway , which is vital for regulating cellular growth and survival. The inhibition of EGFR can lead to significant changes in cellular behavior, including the induction of apoptosis and cell cycle arrest.

Cellular Effects

Research indicates that this compound significantly influences various cellular processes. For instance, it has been shown to block the G1 phase of the cell cycle in Colo-205 cells while increasing annexin-V stained cells, indicating enhanced apoptosis.

Table 1: Summary of Cellular Effects

| Effect | Description |

|---|---|

| Cell Cycle Arrest | Blocks G1 phase in Colo-205 cells |

| Apoptosis Induction | Increased annexin-V staining |

| Proliferation Inhibition | Reduced cell proliferation |

Research Findings

Recent studies have highlighted the antimicrobial and anticancer properties of this compound derivatives. A review noted that pyrimidine-5-carbonitriles exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects .

Case Studies

-

Antimicrobial Activity

A study synthesized several derivatives of pyrimidine-5-carbonitrile and tested them against various bacterial strains. The results indicated marked antibacterial activity against Gram-positive bacteria, while Gram-negative bacteria showed resistance. Notably, none of the compounds exhibited activity against Candida albicans . -

Cytotoxic Activity

Another investigation focused on a novel series of pyrimidine-5-carbonitrile derivatives designed for dual EGFR inhibition and cytotoxicity against cancer cells. The findings demonstrated significant cytotoxic effects on cancer cell lines, supporting the potential therapeutic application of these compounds in oncology .

Dosage Effects and Safety Profile

The biological effects of this compound are dose-dependent. Lower doses exhibit minimal toxicity while effectively inhibiting target enzymes. Conversely, higher doses may lead to adverse effects such as weight loss and organ toxicity, underscoring the need for careful dosage optimization in therapeutic contexts.

Metabolic Pathways

The compound undergoes metabolism primarily via liver enzymes such as cytochrome P450, which facilitate its oxidation and conjugation. The metabolites are subsequently excreted through the kidneys. This metabolic pathway is crucial as it can influence the pharmacokinetics and overall efficacy of the compound.

Q & A

Q. What are the common synthetic routes for preparing 2-Methylpyrimidine-5-carbonitrile, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via multi-component reactions or nucleophilic substitution. For example, describes a protocol using DMF as the solvent, potassium carbonate as a base, and 1-bromo-2-methoxyethane as an alkylating agent, achieving a 43% yield after crystallization from ethanol . Key parameters include:

- Reaction Time : Prolonged stirring (12 hours) ensures complete substitution.

- Temperature : Room temperature minimizes side reactions.

- Workup : Cold-water washing removes unreacted reagents.

Thermal aqueous conditions (e.g., ) using ammonium acetate or substituted aryl aldehydes yield derivatives with 70–90% efficiency. Optimizing stoichiometry and pH is critical .

| Synthetic Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation in DMF | K₂CO₃, 12 h RT | 43 | |

| Thermal aqueous | NH₄OAc, 100°C | 70–90 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The cyano group (CN) appears as a singlet at ~115–118 ppm in ¹³C NMR. Pyrimidine ring protons resonate between δ 7.0–8.4 ppm in ¹H NMR, with NH protons downfield (δ 13.55 ppm) .

- IR Spectroscopy : CN stretching vibrations occur at ~2212 cm⁻¹, while C=O (if present) appears at ~1660 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 225 for C₁₂H₁₁N₅) confirm the molecular formula .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s electronic structure. highlights the importance of exact-exchange terms for accurate thermochemical data, achieving <3 kcal/mol deviation in atomization energies . Key steps:

Geometry Optimization : Use a basis set (e.g., 6-31G*) to minimize energy.

Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites (e.g., cyano group reactivity).

Reactivity Analysis : Compare frontier molecular orbitals (HOMO/LUMO) to predict reaction pathways.

Q. What strategies are recommended for resolving discrepancies in elemental analysis or spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with literature (e.g., reports δ 27.94 ppm for CH₂S, aligning with analogous structures) .

- Elemental Analysis : Recalculate theoretical C/H/N percentages (e.g., C₁₃H₁₁N₃O₂S: Calc. C 57.13%, Found 57.24%) to confirm purity .

- X-ray Crystallography : Resolve ambiguous bonding (e.g., planar pyrimidine rings with bond lengths ~1.36 Å) .

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Follow , using agar dilution to determine minimum inhibitory concentrations (MICs) against S. aureus or E. coli. Include positive (ciprofloxacin) and negative (DMSO) controls .

- Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., 4-methylphenyl vs. thiophenyl) and compare bioactivity trends .

Q. In multi-step syntheses, how can intermediates be efficiently characterized to ensure reaction progression?

- Methodological Answer :

- TLC Monitoring : Use silica plates with UV visualization (e.g., hexane/ethyl acetate eluent).

- In-Situ IR : Track CN group formation (~2212 cm⁻¹) during alkylation .

- Isolation : Purify intermediates via column chromatography (e.g., silica gel, 60–120 mesh) before proceeding .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on reaction yields or spectral data for this compound derivatives?

- Methodological Answer :

- Reproduce Conditions : Ensure identical reagents (e.g., anhydrous K₂CO₃ vs. hydrated forms) and solvent purity.

- Control Experiments : Test alternative pathways (e.g., ultrasound-assisted synthesis in vs. thermal methods in ) to identify optimal routes .

- Collaborative Validation : Share samples with independent labs for NMR/MS cross-checking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.